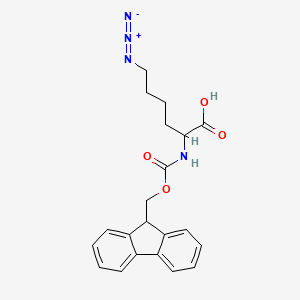
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate is a chemical compound with the molecular formula C9H15N2O7P It is known for its unique structure, which includes a pyrimidine ring substituted with methoxy and methyl groups, as well as a dimethyl phosphate ester
Preparation Methods
The synthesis of 2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate involves several steps. One common method includes the reaction of appropriate pyrimidine derivatives with dimethyl phosphate under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Scientific Research Applications
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,4-Dimethoxy-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate can be compared with other pyrimidine derivatives, such as:
2,4-Dimethoxy-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate: Similar structure but lacks the methyl group at position 1.
1-Methyl-6-oxo-1,6-dihydro-5-pyrimidinyl dimethyl phosphate: Similar structure but lacks the methoxy groups at positions 2 and 4.
2,4-Dimethoxy-1-methyl-5-pyrimidinyl dimethyl phosphate: Similar structure but lacks the oxo group at position 6.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
13186-10-2 |
|---|---|
Molecular Formula |
C9H15N2O7P |
Molecular Weight |
294.20 g/mol |
IUPAC Name |
(2,4-dimethoxy-1-methyl-6-oxopyrimidin-5-yl) dimethyl phosphate |
InChI |
InChI=1S/C9H15N2O7P/c1-11-8(12)6(18-19(13,16-4)17-5)7(14-2)10-9(11)15-3/h1-5H3 |
InChI Key |
LGRFPXBIDFMDHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1OC)OC)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



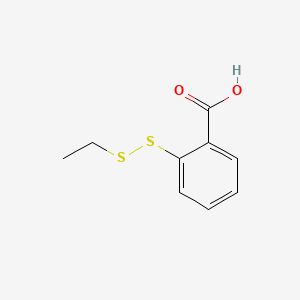
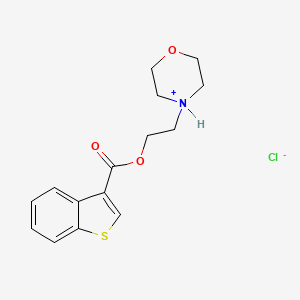
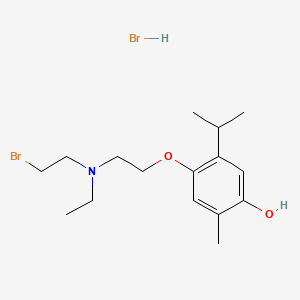
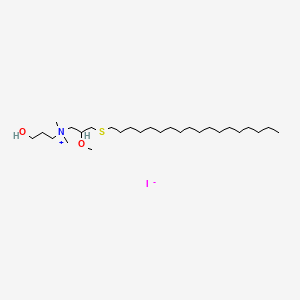

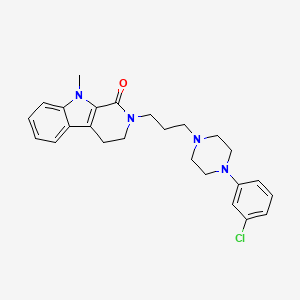
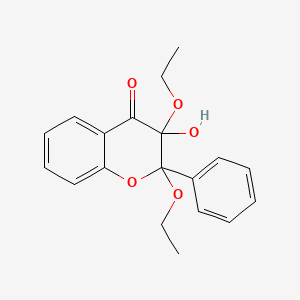
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
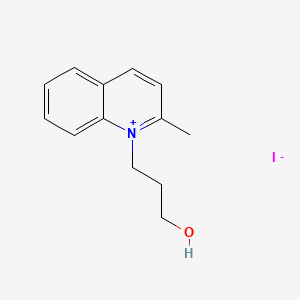

![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
